Product packaging for Benzoxazole, 5-chloro-2-phenyl-(Cat. No.:CAS No. 1019-90-5)

Benzoxazole, 5-chloro-2-phenyl-

Cat. No.: B3045100
CAS No.: 1019-90-5
M. Wt: 229.66 g/mol
InChI Key: UVIBAJPAVLHXIC-UHFFFAOYSA-N
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Description

Overview of the Benzoxazole (B165842) Scaffold in Chemical Research

The benzoxazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged structure in organic and medicinal chemistry. ijpcbs.comresearchgate.net This core is found in numerous natural products, pharmaceuticals, and functional materials. nih.govmdpi.com The inherent planarity and aromaticity of the benzoxazole system contribute to its ability to interact with various biological targets, making it a valuable pharmacophore. nih.gov Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ijpcbs.comnih.govresearchgate.net Furthermore, the photophysical properties of many benzoxazole derivatives have led to their use as fluorescent probes and materials for electronic devices. rsc.org

Rationale for Investigating Substituted Benzoxazoles

The investigation of substituted benzoxazoles is driven by the desire to modulate and enhance the inherent properties of the parent scaffold. The introduction of different functional groups at various positions on the benzoxazole ring system allows for the fine-tuning of its electronic, steric, and lipophilic characteristics. These modifications can significantly influence the molecule's biological activity, selectivity, and pharmacokinetic profile. Research has shown that substitutions at the C2 and C5 positions of the benzoxazole ring are particularly crucial for biological activity. nih.gov This strategic derivatization is a key approach in the development of new therapeutic agents and advanced materials with tailored functionalities.

Specific Research Focus on 5-Chloro-2-phenylbenzoxazole within the Benzoxazole Class

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of 5-chloro-2-phenylbenzoxazole.

PropertyValueReference
CAS Number 1019-90-5 chemsrc.com
Molecular Formula C₁₃H₈ClNO nih.gov
Molecular Weight 229.67 g/mol nih.gov
Appearance White to off-white powder
Melting Point 143-145 °C
Solubility Soluble in organic solvents like DMSO and DMF

Note: Some physical properties like appearance and melting point may vary slightly depending on the purity and crystalline form.

Synthesis of 5-Chloro-2-phenylbenzoxazole

The primary synthetic route to 5-chloro-2-phenylbenzoxazole involves the condensation reaction between 2-amino-4-chlorophenol (B47367) and a suitable benzoyl derivative. A common and efficient method is the reaction with benzaldehyde (B42025) in the presence of an oxidizing agent.

A representative synthesis is the reaction of 2-amino-4-chlorophenol with benzaldehyde. This condensation can be carried out under various conditions, often employing a catalyst to facilitate the cyclization and subsequent oxidation to the benzoxazole ring.

General Reaction Scheme:

(Image depicting the reaction of 2-amino-4-chlorophenol with benzaldehyde to form 5-chloro-2-phenylbenzoxazole)

Research Findings

Research into 5-chloro-2-phenylbenzoxazole has primarily focused on its biological activities. The following table summarizes key findings from various studies.

Research AreaKey FindingsReference
Anticancer Activity Derivatives of 5-chloro-2-phenylbenzoxazole have demonstrated significant antiproliferative effects against various cancer cell lines. The substitution at the 5-position with chlorine was found to be important for this activity. nih.gov
Antibacterial Activity The compound has been evaluated as part of a series of 2-arylbenzoxazoles for its antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov
Antifungal Activity Studies on related benzoxazole structures suggest that the 5-chloro substitution can contribute to antifungal efficacy. scienceopen.com

Spectroscopic Data

The structural confirmation of 5-chloro-2-phenylbenzoxazole is typically achieved through various spectroscopic techniques.

SpectroscopyKey DataReference
¹H NMR Characteristic peaks corresponding to the aromatic protons of the benzoxazole and phenyl rings. nih.gov
¹³C NMR Resonances for the carbon atoms of the heterocyclic and aromatic rings. nih.gov
Mass Spectrometry A molecular ion peak consistent with the calculated molecular weight of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClNO B3045100 Benzoxazole, 5-chloro-2-phenyl- CAS No. 1019-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-phenyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIBAJPAVLHXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354417
Record name Benzoxazole, 5-chloro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019-90-5
Record name Benzoxazole, 5-chloro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 5 Chloro 2 Phenylbenzoxazole

Conventional Synthetic Routes to 5-Chloro-2-phenylbenzoxazole

The most traditional and widely employed method for synthesizing the benzoxazole (B165842) core is the condensation reaction between a 2-aminophenol (B121084) and a carbonyl compound. rsc.org In the specific case of 5-chloro-2-phenylbenzoxazole, the primary starting materials are 2-amino-4-chlorophenol (B47367) and a benzaldehyde (B42025) derivative. mdpi.comchemsrc.com

This reaction is typically a one-pot procedure involving the condensation of the amino group of 2-amino-4-chlorophenol with the carbonyl group of benzaldehyde to form a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the final 2-substituted benzoxazole product. rsc.org Various reagents and conditions have been explored to promote this transformation. Historically, the reaction often required harsh conditions, such as high temperatures and the use of strong acids or oxidizing agents. ckthakurcollege.net For instance, the condensation can be carried out with carboxylic acids, acyl chlorides, or orthoesters in place of aldehydes. ckthakurcollege.netjetir.org However, these conventional methods often suffer from drawbacks like low yields, the need for expensive or toxic chemicals, long reaction times, and the generation of significant waste. ckthakurcollege.net

A general mechanism for this synthesis begins with the activation of the aldehyde's carbonyl group, followed by a nucleophilic attack from the nitrogen atom of the 2-aminophenol to form an intermediate. mdpi.com A subsequent proton migration and dehydration lead to the cyclized product. mdpi.com

Green Chemistry Approaches in 5-Chloro-2-phenylbenzoxazole Synthesis

In response to the limitations of conventional methods, significant research has focused on developing greener, more sustainable synthetic protocols. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of 5-chloro-2-phenylbenzoxazole, offering advantages such as significantly reduced reaction times, improved yields, and cleaner reaction profiles. mdpi.comresearchgate.net

One notable protocol involves the reaction of 2-amino-4-chlorophenol and benzaldehyde using a deep eutectic solvent, [CholineCl][oxalic acid], as a catalyst under microwave irradiation. mdpi.com Researchers optimized the reaction conditions, finding that a temperature of 130 °C for 15 minutes provided a 94% conversion rate. mdpi.com This method highlights the synergistic benefits of combining microwave heating with green catalysts. mdpi.com

Another approach utilizes the ionic liquid [Bmim]PF6 as a catalyst under microwave irradiation (120 W) at 80°C, which also provides good yields in a short timeframe without the need for metal catalysts or additional solvents. researchgate.net

Table 1: Microwave-Assisted Synthesis of 5-Chloro-2-phenylbenzoxazole

Reactants Catalyst Conditions Yield Reference
2-amino-4-chlorophenol, Benzaldehyde [CholineCl][oxalic acid] 130 °C, 15 min, MW 94% (Conversion) mdpi.com
o-aminophenol, Benzaldehyde [Bmim]PF6 80 °C, 120 W, MW Good researchgate.net
2-aminophenol, Benzaldehydes Potassium Cyanide 450 W, DMF - scispace.com

Deep eutectic solvents (DESs) are gaining prominence as green and recyclable alternatives to traditional organic solvents and catalysts. mdpi.comnih.gov They are typically formed from a mixture of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or an organic acid). mdpi.comrsc.org

For the synthesis of 5-chloro-2-phenylbenzoxazole, a DES composed of choline chloride and oxalic acid ([CholineCl][oxalic acid]) has been shown to be an effective catalyst. mdpi.com In a comparative study, this DES outperformed other types such as those based on succinic acid, urea, and ethylene (B1197577) glycol for the model reaction between 2-amino-4-chlorophenol and benzaldehyde under microwave irradiation. mdpi.com

Another highly efficient method involves the arylation of benzoxazoles with aromatic aldehydes catalyzed by a DES made from zinc chloride and ethylene glycol. This reaction proceeds smoothly, providing a 95% yield of 5-chloro-2-phenylbenzoxazole. rsc.orgrsc.org A key advantage of this system is the easy recovery and reusability of the DES catalyst for multiple cycles without a significant loss of activity. nih.gov

Table 2: DES-Catalyzed Synthesis of 5-Chloro-2-phenylbenzoxazole

Reactants DES Catalyst Conditions Yield Reference
2-amino-4-chlorophenol, Benzaldehyde [CholineCl][oxalic acid] 130 °C, 15 min, MW 94% (Conversion) mdpi.com
Benzoxazole, Benzaldehyde [ZnCl2][ethylene glycol]4 - 95% rsc.orgrsc.org
2-amino-4-chlorophenol, Benzaldehyde [CholineCl][succinic acid] 130 °C, 15 min, MW 85% (Conversion) mdpi.com

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, represents another important green chemistry approach. These solvent-free or low-solvent methods can lead to higher yields, shorter reaction times, and unique reactivity.

While a specific mechanochemical protocol for the direct synthesis of 5-chloro-2-phenylbenzoxazole is not extensively detailed in the provided search results, the synthesis of related benzoxazole derivatives using this method has been reported. For example, a one-pot mechanochemical process has been developed for synthesizing 2-substituted benzoxazoles via an aerobic oxidation reaction. mdpi.com This method was applied to the synthesis of a derivative, 5-chloro-2-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[d]oxazole, with an 81% yield after 2 hours of milling at 14 Hz. mdpi.com This demonstrates the feasibility of using mechanochemistry for constructing the 5-chloro-benzoxazole core. Furthermore, catalyst-free mechanochemical condensation of o-aminothiophenol with aromatic aldehydes using a simple mortar and pestle has been shown to efficiently produce related benzothiazoles, suggesting a similar pathway could be viable for benzoxazoles. rsc.org

Catalytic Systems for 5-Chloro-2-phenylbenzoxazole Formation

The development of efficient catalytic systems is crucial for optimizing the synthesis of 5-chloro-2-phenylbenzoxazole, offering milder reaction conditions and improved selectivity.

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts, offering benefits like thermal stability and recyclability. rsc.orgacgpubs.org Several IL-based catalytic systems have been developed for benzoxazole synthesis.

One effective method employs a Brønsted acidic ionic liquid gel as a heterogeneous catalyst for the condensation of 2-aminophenols and aldehydes. rsc.orgresearchgate.net This solvent-free approach, conducted at 130 °C, produces benzoxazole derivatives in high yields (85–98%), and the catalyst can be reused for up to five cycles. rsc.org

Another innovative system uses a magnetic nanomaterial (Fe3O4) supported Lewis acidic ionic liquid. rsc.org This catalyst facilitates the reaction between 2-aminophenol and aldehydes under ultrasonic irradiation at 70 °C, achieving moderate to high yields in just 30 minutes under solvent-free conditions. rsc.org The magnetic nature of the catalyst allows for easy separation and reuse. rsc.org The use of [Bmim]PF6 under microwave conditions also represents a successful application of ionic liquid catalysis. researchgate.net

Table 3: Ionic Liquid-Catalyzed Synthesis of Benzoxazole Derivatives

Reactants Catalyst Conditions Yield Reference
2-aminophenol, Aldehydes Brønsted acidic ionic liquid gel 130 °C, 5 h, solvent-free 85-98% rsc.org
2-aminophenol, Aldehydes Fe3O4-supported Lewis acidic ionic liquid 70 °C, 30 min, sonication, solvent-free Moderate to High rsc.org
o-aminophenol, Aldehydes [Bmim]PF6 80 °C, MW Good researchgate.net

Metal-Based Catalysts (e.g., Gold Nanoparticles, Hafnium-Based Metal-Organic Frameworks)

The synthesis of 5-chloro-2-phenylbenzoxazole has been effectively facilitated by various metal-based catalysts, with gold nanoparticles and metal-organic frameworks (MOFs) demonstrating significant potential.

Gold Nanoparticles:

Gold nanoparticles (AuNPs) supported on metal oxides have emerged as efficient catalysts for the synthesis of benzoxazoles. For instance, AuNPs supported on titanium dioxide (Au/TiO2) have been utilized in the synthesis of 5-chloro-2-phenylbenzoxazole. rsc.org The preparation of this catalyst involves a deposition-precipitation method, where an aqueous solution of HAuCl4 is treated with TiO2, and the pH is adjusted to 7. The resulting solid is then washed, dried, and calcined. rsc.org In a typical reaction, the synthesis of 5-chloro-2-phenylbenzoxazole is carried out by reacting the appropriate precursors in the presence of the Au/TiO2 catalyst under a nitrogen atmosphere at 130°C for 24 hours. rsc.org This method highlights the utility of supported gold nanoparticles in promoting the cyclization reaction required for the formation of the benzoxazole ring.

Hafnium-Based Metal-Organic Frameworks:

Hafnium-based metal-organic frameworks (Hf-MOFs) are another class of catalysts that have shown promise in heterocyclic synthesis. researchgate.netnih.govresearchgate.netumn.edu These materials are constructed from hafnium-oxo clusters and organic linkers. researchgate.net While direct application in the synthesis of 5-chloro-2-phenylbenzoxazole is an area of ongoing research, the properties of Hf-MOFs make them strong candidates for this transformation. For example, a superacidic Hf-MOF has been successfully used as a heterogeneous catalyst for the synthesis of other benzoxazoles under solvent-free conditions. researchgate.net The high catalytic activity of these MOFs is attributed to their strong Lewis acidity and porous structure. nih.govresearchgate.netnih.gov The synthesis of Hf-MOFs, such as Hf-NU-1000, involves the reaction of a hafnium salt like HfCl4 with a tricarboxylic acid linker in a solvent mixture at elevated temperatures. researchgate.netresearchgate.net The potential application of Hf-MOFs to the synthesis of 5-chloro-2-phenylbenzoxazole is based on their demonstrated efficiency in catalyzing similar cyclization reactions. researchgate.netnih.gov

Table 1: Examples of Metal-Based Catalysts in Benzoxazole Synthesis

Catalyst Precursors Key Features Reference
Au/TiO₂ 2-Amino-4-chlorophenol, Benzaldehyde Heterogeneous, high selectivity rsc.org
Hf-MOF General o-aminophenols and aldehydes Heterogeneous, superacidic, solvent-free conditions researchgate.net

Brønsted and Lewis Acid Catalysis

Both Brønsted and Lewis acids play a crucial role in catalyzing the formation of the benzoxazole ring system, though their efficiency can vary significantly.

Traditional Brønsted and Lewis acids have been explored for the synthesis of 2-phenylbenzoxazole (B188899), but they have often demonstrated low catalytic activities. nih.govacs.org However, the development of advanced catalytic systems has overcome these limitations. A notable example is the use of a Brønsted acidic ionic liquid (BAIL) gel. nih.govacs.org This heterogeneous catalyst, prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS), has proven to be highly efficient for the synthesis of 2-phenylbenzoxazole, achieving a 98% yield under solvent-free conditions at 130°C for 5 hours. nih.govacs.org The enhanced catalytic activity is attributed to the grafting of the Brønsted acidic ionic liquid onto the silica (B1680970) surface, which also simplifies catalyst recovery and reuse. nih.govacs.org

Lewis acid catalysis has also been effectively employed, particularly with the use of metal-organic frameworks. For instance, a manganese-based MOF, Mn-TPADesolv, acts as a robust heterogeneous Lewis acid catalyst for the synthesis of benzoxazole derivatives from o-aminophenols and various aromatic aldehydes. nih.gov This catalyst exhibits high conversion rates (up to 99.9%) and can be recycled up to 30 times without a significant loss of activity. nih.gov

Table 2: Comparison of Acid Catalysts in Benzoxazole Synthesis

Catalyst Type Example Conditions Yield Reference
Brønsted Acid Brønsted Acidic Ionic Liquid Gel 130°C, 5 h, solvent-free 98% nih.govacs.org
Lewis Acid Mn-TPADesolv (MOF) Optimized conditions up to 99.9% nih.gov

Exploration of Reaction Mechanisms and Intermediate Studies

The synthesis of 2-substituted benzoxazoles, including 5-chloro-2-phenylbenzoxazole, generally proceeds through a condensation and subsequent cyclization-oxidation pathway. The reaction between an o-aminophenol and an aldehyde first forms an imine intermediate. nih.gov In the presence of an O-hydroxyl group, this imine undergoes an intramolecular cyclization to yield a 2,3-dihydro-benzoxazole intermediate. nih.gov The final step involves the oxidation of this intermediate to the aromatic 2-aryl benzoxazole. nih.gov

Studies on hafnium-based MOF catalysis suggest that the Lewis acidic metal sites on the framework activate the substrate, facilitating the key bond-forming steps. researchgate.net Similarly, in Brønsted acid catalysis, protonation of the aldehyde carbonyl group is a likely initial step, which enhances its electrophilicity and promotes the initial condensation with the aminophenol.

Optimization of Synthetic Parameters (Temperature, Time, Catalyst Amount)

The optimization of reaction parameters is crucial for achieving high yields and efficiency in the synthesis of 5-chloro-2-phenylbenzoxazole. Key parameters that are often tuned include temperature, reaction time, and the amount of catalyst used.

For the synthesis of 5-chloro-2-phenylbenzoxazole using a gold nanoparticle catalyst (Au/TiO2), a reaction temperature of 130°C and a reaction time of 24 hours were employed. rsc.org In the case of the Brønsted acidic ionic liquid gel-catalyzed synthesis of 2-phenylbenzoxazole, the optimal conditions were found to be a temperature of 130°C for 5 hours with a catalyst loading of 1 mol%. nih.govacs.org These conditions highlight a significant reduction in reaction time compared to some other methods. The ability to use a small catalytic amount of the BAIL gel makes the process more economical and environmentally friendly. nih.govacs.org

Yield and Efficiency of Synthetic Protocols

The efficiency of synthetic protocols for producing 5-chloro-2-phenylbenzoxazole and related compounds is often evaluated based on product yield and the reusability of the catalyst.

High yields have been reported for various catalytic systems. For example, the synthesis of 2-phenylbenzoxazole using a Brønsted acidic ionic liquid gel afforded a 98% yield. nih.govacs.org Similarly, a manganese-based MOF catalyst resulted in conversions up to 99.9% for the synthesis of benzoxazole derivatives. nih.gov The use of heterogeneous catalysts like copper fluorapatite (B74983) has also been shown to provide quantitative product yields in the synthesis of 2-benzoxazoles from 2-haloanilides. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 5 Chloro 2 Phenylbenzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule. For 5-chloro-2-phenylbenzoxazole, both ¹H and ¹³C NMR have been employed to assign the specific chemical environments of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of 5-chloro-2-phenylbenzoxazole provides detailed information about the electronic environment of each proton. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the protons of the phenyl group and the benzoxazole (B165842) core resonate at distinct chemical shifts (δ) measured in parts per million (ppm).

The protons on the phenyl ring typically appear as a multiplet in the downfield region. Specifically, the two protons ortho to the benzoxazole linkage are shifted further downfield due to the deshielding effect of the heteroaromatic system. The remaining protons of the phenyl group also resonate in this aromatic region.

The protons on the chlorinated benzoxazole ring system also exhibit characteristic signals. For instance, the proton at position 7 of the benzoxazole ring often appears as a doublet, while the proton at position 4 shows as a singlet or a narrow multiplet. The proton at position 6 displays a doublet of doublets due to coupling with adjacent protons.

¹H NMR Spectral Data for 5-chloro-2-phenylbenzoxazole
Proton PositionChemical Shift (δ, ppm)MultiplicityReference
Phenyl H (ortho)8.17-8.13m rsc.org
H-77.75d (J = 2.0 Hz) rsc.org
Phenyl H (meta, para)7.55-7.40m rsc.org
H-67.31dd (J = 8.4, 2.0 Hz) rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The spectrum, typically recorded at 100 or 125 MHz, shows distinct signals for each carbon atom in 5-chloro-2-phenylbenzoxazole.

The carbon atom of the C=N bond within the oxazole (B20620) ring is characteristically found at a very downfield position, often above 160 ppm. The carbons of the phenyl ring and the benzoxazole core also resonate in the aromatic region, with their specific shifts influenced by the attached substituents and their position within the ring systems. The presence of the electron-withdrawing chlorine atom influences the chemical shifts of the carbons in the benzo portion of the molecule.

¹³C NMR Spectral Data for 5-chloro-2-phenylbenzoxazole
Carbon PositionChemical Shift (δ, ppm)Reference
C=N (Oxazole)164.4 rsc.org
C-3a149.4 rsc.org
C-7a143.2 rsc.org
Phenyl C (para)130.7 rsc.org
C-5129.9 rsc.org
Phenyl C128.4 rsc.org
Phenyl C (ortho)127.6 rsc.org
Phenyl C (ipso)126.6 rsc.org
C-6125.3 rsc.org
C-4120.1 rsc.org
C-7111.4 rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 5-chloro-2-phenylbenzoxazole, typically recorded using a KBr pellet, displays several characteristic absorption bands that confirm its structure.

Key vibrational frequencies include the C=N stretching of the oxazole ring, C-O-C stretching, and the aromatic C-H and C=C stretching vibrations. The presence of the chlorine substituent is also indicated by a characteristic absorption in the fingerprint region.

FT-IR Spectral Data for 5-chloro-2-phenylbenzoxazole
Vibrational ModeWavenumber (cm⁻¹)Reference
Aromatic C-H Stretch3061 scispace.comrsc.org
C=N Stretch (Oxazole)1612 scispace.comrsc.org
Aromatic C=C Stretch1551 scispace.comrsc.org
Aromatic C=C Stretch1443 scispace.comrsc.org
C-O-C Stretch1265 scispace.comrsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) methods have been applied to characterize 5-chloro-2-phenylbenzoxazole.

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. For 5-chloro-2-phenylbenzoxazole, the mass spectrum shows a prominent molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes), is a key diagnostic feature.

EI-MS Data for 5-chloro-2-phenylbenzoxazole
Ionm/z (Mass-to-Charge Ratio)Relative Intensity (%)Reference
[M]⁺229100 rsc.org

ESI-MS is a soft ionization technique that is particularly useful for polar molecules. In the case of 5-chloro-2-phenylbenzoxazole, ESI-MS analysis typically shows the protonated molecular ion [M+H]⁺. This technique is valuable for confirming the molecular weight of the synthesized compound with high accuracy.

ESI-MS Data for 5-chloro-2-phenylbenzoxazole
Ionm/z (Mass-to-Charge Ratio)Reference
[M+H]⁺230 heteroletters.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the purification and assessment of the purity of 5-chloro-2-phenylbenzoxazole.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress and assessing the purity of 5-chloro-2-phenylbenzoxazole. Analytical TLC is typically performed on silica (B1680970) gel F-254 coated aluminum plates. thieme-connect.comrsc.org

The choice of mobile phase is critical for achieving good separation. A commonly used solvent system is a mixture of n-hexane and ethyl acetate (B1210297) in a 9:1 ratio. scispace.comthieme-connect.com Another reported mobile phase is a 1:19 mixture of acetone (B3395972) and petroleum ether. rsc.org Under these conditions, the compound exhibits a specific retention factor (Rf) value, which is a measure of its migration distance relative to the solvent front. Visualization of the spots on the TLC plate is often achieved under UV light or by using staining agents like iodine or potassium permanganate. heteroletters.org

Table 2: TLC Parameters for 5-Chloro-2-phenylbenzoxazole
ParameterDescriptionReference
Stationary PhaseSilica gel F-254 coated aluminum plates thieme-connect.comrsc.org
Mobile Phasen-hexane/Ethyl Acetate (9:1) scispace.comthieme-connect.com
Acetone/Petroleum Ether (1:19) rsc.org
VisualizationUV light, iodine, or KMnO₄ staining heteroletters.org

For the purification of larger quantities of 5-chloro-2-phenylbenzoxazole, column chromatography is the method of choice. This technique utilizes a stationary phase, typically silica gel (60, 230-400 mesh), packed into a column. thieme-connect.comrsc.org

The crude product is loaded onto the column and eluted with a suitable mobile phase. A common eluent system for this compound is a mixture of petroleum ether and ethyl acetate, often in a 98:2 ratio. rsc.org The fractions are collected and analyzed by TLC to identify those containing the pure product. If the product is oily, it is typically extracted with ethyl acetate before purification. heteroletters.org

Table 3: Column Chromatography Parameters for 5-Chloro-2-phenylbenzoxazole
ParameterDescriptionReference
Stationary PhaseSilica gel (60, 230-400 mesh) thieme-connect.comrsc.org
Mobile PhasePetroleum ether/Ethyl acetate (98:2) rsc.org
Post-Purification Step for Oily ProductExtraction with ethyl acetate heteroletters.org

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is crucial for confirming its empirical formula. The analysis is performed using a dedicated elemental analyzer, such as a Perkin Elmer 2400 Series II CHNS elemental analyzer. rsc.org The experimentally determined percentages of each element are then compared with the theoretically calculated values based on the molecular formula of 5-chloro-2-phenylbenzoxazole (C₁₃H₈ClNO).

Theoretical and Computational Chemistry Studies on Benzoxazole, 2 Phenylbenzoxazole, and 5 Chloro 2 Phenylbenzoxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. mdpi.com DFT calculations, particularly using the B3LYP functional with a 6-31+G(d,p) basis set, have been effectively used to study benzoxazole (B165842) and its derivatives. researchgate.netresearchgate.net These studies provide a foundational understanding of the geometric and electronic characteristics of these molecules.

Structural and Geometric Optimizations

The optimization of the molecular geometry is a fundamental step in computational chemistry, providing the most stable conformation of a molecule. For benzoxazole and 2-phenylbenzoxazole (B188899), DFT calculations have been employed to determine their optimized structures. researchgate.netresearchgate.net In the case of 5-chloro-2-phenylbenzoxazole, while specific experimental data is scarce, its geometric parameters can be inferred from the analysis of related structures.

The introduction of a phenyl group at the 2-position of the benzoxazole core in 2-phenylbenzoxazole leads to a non-planar structure due to the rotation of the phenyl ring relative to the benzoxazole moiety. The subsequent addition of a chlorine atom at the 5-position in 5-chloro-2-phenylbenzoxazole is expected to cause minor alterations in the bond lengths and angles of the benzoxazole ring due to its electron-withdrawing nature. The key structural parameters for benzoxazole and 2-phenylbenzoxazole are presented below, providing a basis for understanding the structure of 5-chloro-2-phenylbenzoxazole.

Table 1: Selected Optimized Geometric Parameters of Benzoxazole and 2-Phenylbenzoxazole (Calculated at B3LYP/6-31+G(d,p) level). researchgate.netresearchgate.net
ParameterBenzoxazole2-Phenylbenzoxazole
Bond Length (C2-O1) (Å)1.3781.381
Bond Length (C2-N3) (Å)1.3121.315
Bond Angle (O1-C2-N3) (°)115.4115.2
Dihedral Angle (C8-C7-C2-N3) (°)-179.9

Electronic Properties and Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. nih.gov

In benzoxazole and 2-phenylbenzoxazole, the HOMO is primarily localized on the benzoxazole ring, while the LUMO is distributed over the entire molecule. researchgate.netresearchgate.net The introduction of the phenyl group in 2-phenylbenzoxazole decreases the HOMO-LUMO gap compared to benzoxazole, suggesting increased reactivity. For 5-chloro-2-phenylbenzoxazole, the electron-withdrawing chlorine atom is expected to further lower the energies of both HOMO and LUMO, potentially leading to a smaller energy gap and thus, higher reactivity.

Table 2: Calculated HOMO, LUMO, and Energy Gap values (in eV) for Benzoxazole and 2-Phenylbenzoxazole. researchgate.netresearchgate.net
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Benzoxazole-6.23-0.875.36
2-Phenylbenzoxazole-5.96-1.524.44

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MESP map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.

Reactivity Descriptors and Fukui Functions

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.net These descriptors include electronegativity, chemical potential, global hardness, and global softness.

Electronegativity and Chemical Potential

Electronegativity (χ) represents the ability of a molecule to attract electrons, while chemical potential (μ) is the negative of electronegativity and describes the escaping tendency of electrons from a system. These are calculated using the energies of the HOMO and LUMO. researchgate.netresearchgate.net

Global Hardness and Softness

Global hardness (η) and softness (S) are measures of the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered hard, while a molecule with a small gap is soft. researchgate.netresearchgate.net Soft molecules are generally more reactive than hard molecules. The introduction of the phenyl group and the chlorine atom is expected to decrease the hardness and increase the softness of the benzoxazole system.

Table 3: Calculated Global Reactivity Descriptors (in eV) for Benzoxazole and 2-Phenylbenzoxazole. researchgate.netresearchgate.net
CompoundElectronegativity (χ)Chemical Potential (μ)Global Hardness (η)Global Softness (S)
Benzoxazole3.55-3.552.680.37
2-Phenylbenzoxazole3.74-3.742.220.45

Electrophilicity and Nucleophilicity Indices

In the framework of conceptual Density Functional Theory (DFT), global reactivity descriptors are crucial for predicting the chemical behavior of molecules. Electrophilicity and nucleophilicity indices quantify a molecule's ability to accept or donate electrons, respectively. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Reactivity Descriptors

The reactivity of a chemical species can be understood through several key descriptors calculated from its electronic structure. These include electronegativity (χ), which measures the tendency to attract electrons; chemical hardness (η), which indicates resistance to change in electron distribution; and the electrophilicity index (ω), which represents the stabilization in energy when the system acquires an additional electronic charge from the environment.

The fundamental formulas for these descriptors are as follows:

Ionization Potential (IP): IP ≈ -EHOMO

Electron Affinity (EA): EA ≈ -ELUMO

Electronegativity (χ): χ = (IP + EA) / 2

Chemical Hardness (η): η = (IP - EA) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

A high electrophilicity index indicates a good electrophile, while a low value suggests a good nucleophile. For benzoxazole derivatives, these indices are influenced by the nature and position of substituents on the molecular scaffold. For instance, the introduction of an electron-withdrawing group like chlorine at the 5-position of the 2-phenylbenzoxazole core is expected to increase the molecule's electrophilicity. Computational studies on related heterocyclic systems, such as benzimidazoles, have shown that such substitutions significantly alter the electronic properties and reactivity. nih.gov

The nucleophilicity index (N) is another important descriptor, often defined relative to a standard reference molecule like tetracyanoethylene (B109619) (TCE). researchgate.net It is calculated as N = EHOMO (Nucleophile) - EHOMO (TCE). A higher, less negative value of N indicates a stronger nucleophile.

The table below summarizes the key global reactivity descriptors and their conceptual basis.

DescriptorFormulaDescription
Electronegativity (χ)(IP + EA) / 2Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η)(IP - EA) / 2Represents the resistance to change in the electron cloud or distribution.
Electrophilicity Index (ω)χ² / (2η)Quantifies the ability of a species to accept electrons; a measure of its electrophilic nature.
Nucleophilicity Index (N)EHOMO - EHOMO(TCE)Measures the ability of a species to donate electrons, typically scaled against a reference compound.

While specific calculated values for 5-chloro-2-phenylbenzoxazole are not available in the cited literature, DFT studies on similar benzoxazole and benzimidazole (B57391) structures consistently employ these descriptors to predict sites of electrophilic and nucleophilic attack, thereby guiding synthetic strategies and explaining observed reactivity. nih.govmdpi.com

Solvation Effects and Continuum Models (PCM)

The chemical reactivity and electronic properties of a molecule can be significantly altered by its environment, particularly in a solvent. Computational chemistry accounts for these interactions using solvation models. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose. researchgate.netq-chem.comtaylorandfrancis.com

In the PCM framework, the solute molecule is placed within a cavity created in a continuous dielectric medium that represents the solvent. researchgate.netyoutube.com The solute's electron density polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute. This interaction is incorporated into the solute's Hamiltonian, allowing for the self-consistent calculation of the molecule's properties in solution. q-chem.com

Different variations of PCM, such as the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like PCM (C-PCM), have been developed to refine the calculation of the reaction field and the definition of the solute cavity. researchgate.netq-chem.com These models are essential for accurately predicting:

Changes in molecular geometry upon solvation.

Shifts in spectroscopic absorption and emission energies (solvatochromism).

Solvation free energies.

Reaction pathways and transition state energies in solution.

For molecules like 5-chloro-2-phenylbenzoxazole, which possess a significant dipole moment, the choice of solvent is expected to have a pronounced effect on its behavior. Studies on other benzoxazole derivatives have demonstrated that intramolecular charge transfer (ICT) characteristics are highly sensitive to solvent polarity. nih.gov Using a PCM approach would be essential to theoretically model such phenomena and to correlate computational predictions with experimental observations in different solvents. rsc.org

Charge Transfer Investigations

The electronic structure of 2-phenylbenzoxazole derivatives makes them susceptible to intramolecular charge transfer (ICT), a process where electron density is significantly redistributed between different parts of the molecule upon electronic excitation. This phenomenon is fundamental to their fluorescent and photophysical properties. rsc.org

In 5-chloro-2-phenylbenzoxazole, the phenyl group at the 2-position can act as an electron donor, while the benzoxazole core, particularly with the electron-withdrawing chlorine atom, can function as the acceptor moiety. Upon absorption of light, an electron can be promoted from a HOMO, largely localized on the donor part, to a LUMO, concentrated on the acceptor part, resulting in a charge-separated excited state.

Computational studies can investigate ICT by:

Analyzing Frontier Molecular Orbitals: Examining the spatial distribution of the HOMO and LUMO can provide a qualitative picture of the direction of charge transfer.

Calculating Dipole Moments: A significant increase in the dipole moment of the excited state compared to the ground state is a strong indicator of ICT.

Visualizing Electron Density Differences: Mapping the difference in electron density between the ground and excited states can visually confirm the redistribution of charge.

Studies on other substituted benzoxazoles have confirmed that ICT from a donor-substituted phenyl ring to the benzoxazole system occurs upon excitation. nih.gov In some cases, this ICT state is responsible for a large Stokes shift and solvent-dependent fluorescence, where the emission maximum shifts to lower energies (red-shifts) in more polar solvents due to the stabilization of the highly polar excited state. nih.gov

Influence of Environmental Parameters on Reactivity (e.g., Temperature)

Environmental factors, most notably temperature, play a critical role in chemical reactivity by influencing reaction rates and thermodynamic equilibria. The effect of temperature on a reaction is primarily governed by the activation energy, as described by the Arrhenius equation.

In computational studies, the influence of temperature is incorporated through calculations of thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G). Standard DFT calculations initially provide electronic energies at 0 K. To obtain thermodynamic data at a specific temperature (e.g., 298.15 K), a frequency calculation must be performed on the optimized geometry. This analysis yields the vibrational, rotational, and translational contributions to the total energy.

From these contributions, thermal corrections can be applied to calculate the enthalpy and Gibbs free energy:

H = Eelectronic + Ethermal(H)

G = H - TS

By calculating the Gibbs free energy of reactants, transition states, and products, the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔGrxn) can be determined at a given temperature. These values provide a more accurate prediction of reaction feasibility and kinetics under real-world conditions than electronic energies alone.

Experimental thermochemical studies on the parent benzoxazole and a related derivative, 5-chloro-2-methylbenzoxazole, have determined their standard molar enthalpies of sublimation, providing crucial data on their phase transition behavior which is inherently temperature-dependent. researchgate.net Such experimental data is invaluable for benchmarking and validating computational methods that aim to predict the influence of temperature on the properties and reactivity of these compounds.

Investigation of Biological Activity and Structure Activity Relationships of 5 Chloro 2 Phenylbenzoxazole and Its Derivatives

Antimicrobial Activity Research (Antibacterial, Antifungal)

The core structure of 5-chloro-2-phenylbenzoxazole is a recurring motif in the development of new antimicrobial agents. The presence of the benzoxazole (B165842) ring, particularly when halogenated, is associated with significant antibacterial and antifungal effects.

Antibacterial Activity: Derivatives of 5-chloro-benzoxazole have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, studies on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives indicate that the halogenated ring is a key contributor to their antimicrobial potential. nih.gov The introduction of various substituents, such as azole rings, has been shown to enhance this activity. nih.gov

In one study, a derivative, N-(4-bromo-phenyl)-5-chloro-2-hydroxy-benzamide, exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.76 µmol/L. biorxiv.org Another investigation into (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives found broad-spectrum activity, with one compound bearing a hydrophobic aromatic tie being the most potent against all tested bacteria, showing MIC values from 0.098 to 0.78 μg/mL. nih.gov Research on 5-benzamido- and 5-phenylacetamido-substituted 2-phenylbenzoxazole (B188899) derivatives also confirmed a wide range of activity against various microorganisms. nih.gov

Antifungal Activity: The antifungal properties of this class of compounds are also well-documented. The same structural features that confer antibacterial potency, such as halogenation, are often responsible for their activity against fungal pathogens. nih.gov For example, a derivative of 5-chloro benzoxazolinone, compound P2B, showed good antifungal activity against Candida albicans, comparable to half the activity of the standard drug Miconazole. nih.gov

Research has consistently shown that derivatives of the benzoxazole scaffold are effective against a variety of fungi, including C. albicans, Aspergillus niger, and others. tandfonline.comesisresearch.orgnih.gov A study on 3-(2-benzoxazol-5-yl)alanine derivatives found that nearly half of the compounds studied possessed antifungal properties, including against the pathogenic C. albicans. nih.gov

Antimicrobial Activity of Selected Benzoxazole Derivatives

This table summarizes the minimum inhibitory concentration (MIC) values of representative benzoxazole derivatives against various microbial strains as reported in scientific literature.

CompoundMicroorganismActivity (MIC)Reference
N-(4-bromo-phenyl)-5-chloro-2-hydroxy-benzamideStaphylococcus aureus0.76 µmol/L biorxiv.org
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl)propanoic acid derivative (2b)Various Bacteria0.098 - 0.78 µg/mL nih.gov
5-Chloro benzoxazolinone derivative (P2B)Candida albicansGood activity (half of Miconazole) nih.gov

Enzyme Inhibition Studies

The biological effects of 5-chloro-2-phenylbenzoxazole and its analogs are often traced to their ability to inhibit specific enzymes that are crucial for the survival of pathogens or the progression of disease.

DNA topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for anticancer and antibacterial drugs. Benzoxazole derivatives have been identified as potent inhibitors of these enzymes. Inhibitors can act as "poisons," which stabilize the enzyme-DNA covalent complex leading to DNA strand breaks, or as "catalytic inhibitors," which prevent the enzyme from functioning without causing breaks. tandfonline.comesisresearch.org

A pivotal study investigated a series of 2,5-disubstituted-benzoxazole derivatives for their effects on eukaryotic DNA topoisomerase I and II. nih.govtandfonline.comesisresearch.org Notably, the compound 5-chloro-2-(p-methylphenyl)benzoxazole was identified as a significant inhibitor of DNA topoisomerase II, with an IC₅₀ value of 22.3 µM. This demonstrated higher potency than the reference drug etoposide. nih.govtandfonline.comesisresearch.org The structure-activity relationship findings from this research indicated that for DNA topoisomerase II inhibition, the benzoxazole ring was more critical than a benzimidazole (B57391) ring, and substitution with a nitro or methyl group enhanced activity. esisresearch.org

Other benzoxazole derivatives, such as 5-amino-2-phenylbenzoxazole, were found to be potent DNA topoisomerase I poisons, more so than the reference drug camptothecin. nih.govtandfonline.com

DNA Topoisomerase Inhibition by Benzoxazole Derivatives

This table presents the half-maximal inhibitory concentration (IC₅₀) values for key benzoxazole derivatives against eukaryotic DNA topoisomerases.

CompoundTarget EnzymeIC₅₀ (µM)Reference
5-Chloro-2-(p-methylphenyl)benzoxazoleDNA Topoisomerase II22.3 nih.govtandfonline.comesisresearch.org
2-(p-Nitrobenzyl)benzoxazoleDNA Topoisomerase II17.4 nih.govtandfonline.com
5-Amino-2-(p-fluorophenyl)benzoxazoleDNA Topoisomerase I132.3 nih.govtandfonline.com
5-Amino-2-phenylbenzoxazoleDNA Topoisomerase I495 nih.govtandfonline.com

DNA gyrase is a type II topoisomerase found in bacteria but not in higher eukaryotes, making it an excellent target for developing antibacterial agents with high selectivity. researchgate.netnih.gov While direct studies on 5-chloro-2-phenylbenzoxazole are limited, the broader benzoxazole class is recognized for its potential as DNA gyrase inhibitors. researchgate.net

Research has focused on scaffolds like benzothiazole (B30560) and benzoxazole as ATP-competitive inhibitors of the GyrB subunit of DNA gyrase. acs.orgacs.orgrsc.org Studies have shown that novel benzoxazole derivatives can exhibit low nanomolar IC₅₀ values against E. coli DNA gyrase. rsc.org It is believed that derivatives of 2-amino phenyl benzoxazole scaffolds hold promise as a new class of potent DNA gyrase inhibitors, which is directly linked to their antibacterial activity. researchgate.net

Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest for cosmetic and medicinal applications as a skin-lightening or depigmenting agent. nih.govtandfonline.com Benzoxazole and its isostere, benzothiazole, have emerged as promising scaffolds for tyrosinase inhibitors. nih.govmdpi.com

A study on 2-phenylbenzoxazole derivatives explored their tyrosinase inhibitory potential. While the exact 5-chloro-2-phenyl derivative was not tested, the closely related 6-chloro-2-phenylbenzoxazole series provided significant insights. The results underscored the critical importance of the substitution pattern on the 2-phenyl ring. Compounds featuring a resorcinol (B1680541) (2,4-dihydroxy) structure on this phenyl ring exhibited exceptionally potent inhibition of mushroom tyrosinase, with one derivative showing a nanomolar IC₅₀ value of 0.51 µM, significantly stronger than the reference, kojic acid. nih.gov In contrast, methoxy-substituted analogs showed very weak inhibitory activity, highlighting that free hydroxyl groups are crucial for the interaction with the enzyme's active site. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors. nih.govnih.gov

Tyrosinase Inhibition by 2-Phenylbenzoxazole Derivatives

This table shows the half-maximal inhibitory concentration (IC₅₀) values for selected 2-phenylbenzoxazole derivatives against mushroom tyrosinase.

Compound Structure (Backbone)2-Phenyl Ring SubstitutionIC₅₀ (µM)Reference
6-Methyl-2-phenylbenzoxazole2,4-dihydroxy (resorcinol)0.51 nih.gov
6-Chloro-2-phenylbenzoxazole2,4-dihydroxy (resorcinol)Potent Inhibition nih.gov
6-Methyl-2-phenylbenzoxazole2,4-dimethoxy> 200 nih.gov
Kojic Acid (Reference)-14.33 nih.gov

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. rsc.orgsigmaaldrich.com Inhibitors of these enzymes are widely used as anti-inflammatory drugs.

Research into benzoxazole derivatives has revealed their potential as 5-lipoxygenase (5-LOX) inhibitors. A study on a series of benzoxazoles and benzothiazoles found fourteen compounds that inhibited leukotriene formation with IC₅₀ values ranging from 0.12 to 23.88 µM. nih.gov This indicates that the benzoxazole scaffold can be effectively targeted for 5-LOX inhibition, a key strategy in treating conditions like asthma and allergies. nih.gov While specific data on 5-chloro-2-phenylbenzoxazole is not detailed, the findings for the general class suggest this is a viable area of investigation.

Receptor Modulation and Signaling Pathway Studies

Beyond direct enzyme inhibition, benzoxazole derivatives have been designed to modulate cellular signaling pathways by targeting key receptors. A significant area of this research is in cancer therapy, particularly through the inhibition of angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a central role in promoting tumor angiogenesis. nih.gov A series of novel benzoxazole derivatives were specifically designed and synthesized as potential VEGFR-2 inhibitors. nih.govnih.gov In these studies, compounds incorporating a 5-chlorobenzo[d]oxazole moiety were found to be advantageous for cytotoxic activity against cancer cell lines compared to unsubstituted or 5-methyl-substituted analogs. nih.gov

One such derivative, featuring the 5-chloro-benzoxazole core linked to a 2-methoxy phenyl moiety, exhibited potent cytotoxic activity against both MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC₅₀ values of 4.75 µM and 4.61 µM, respectively. nih.gov These compounds were shown to inhibit VEGFR-2, arrest the cell cycle, and induce apoptosis, demonstrating that the 5-chloro-benzoxazole scaffold can be a key element in designing agents that modulate critical signaling pathways in cancer. nih.govnih.gov

Glutamatergic Receptor Involvement

The glutamatergic system, a key player in nociceptive signaling, has been identified as a target for the antinociceptive effects of MCBA. In studies using a glutamate-induced nociception model in mice, oral administration of MCBA resulted in a significant and dose-dependent inhibition of the pain response. This suggests that MCBA interferes with the signaling pathways activated by glutamate (B1630785), a primary excitatory neurotransmitter involved in pain transmission. The pronounced reduction in glutamate-induced paw licking at various doses points to a direct or indirect modulation of glutamate receptors or their downstream signaling cascades.

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Activation Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a crucial component in the sensation of heat and pain, is another target implicated in the action of MCBA. Research using a capsaicin-induced neurogenic pain model demonstrated that MCBA could significantly reduce the pain response. Capsaicin is a well-known agonist of the TRPV1 receptor. The ability of MCBA to counteract capsaicin-induced nociception indicates a modulatory effect on TRPV1 receptor activation. This interaction is a key part of its pain-reducing mechanism, suggesting that MCBA may act as an antagonist or a negative modulator at this receptor.

Protein Kinase C (PKC) Activation Studies

Protein Kinase C (PKC) is a family of enzymes involved in various signal transduction pathways, including those related to pain sensitization. The activation of PKC can lead to an increased sensitivity of nociceptors. In studies where nociception was induced by a PKC activator, phorbol (B1677699) 12-myristate 13-acetate, MCBA demonstrated a significant inhibitory effect. This finding suggests that the antinociceptive properties of MCBA are, at least in part, mediated through the inhibition of the PKC signaling pathway. By interfering with this pathway, MCBA may reduce the phosphorylation of target proteins that contribute to the hyperexcitability of pain-sensing neurons.

ATP-Sensitive Potassium Channel Opening Mechanisms

The opening of ATP-sensitive potassium (K-ATP) channels leads to hyperpolarization of the cell membrane, which can reduce neuronal excitability and, consequently, pain signaling. The antinociceptive efficacy of MCBA was found to be significantly reversed by glibenclamide, a known inhibitor of ATP-sensitive potassium channels. This suggests that one of the mechanisms through which MCBA exerts its pain-reducing effects is by promoting the opening of these channels. This action would lead to a decrease in the excitability of nociceptive neurons, thus dampening the transmission of pain signals.

Research into Activity Against Cell Proliferation and Related Mechanisms

The benzoxazole scaffold is a common feature in many compounds investigated for their therapeutic potential, including anticancer activity. Various derivatives of benzoxazole have been synthesized and evaluated for their ability to inhibit cell proliferation in different cancer cell lines. nih.gov For instance, some benzoxazole-based amides and sulfonamides have been identified as dual antagonists of peroxisome proliferator-activated receptors (PPARα and PPARγ) and have shown cytotoxic effects in colorectal cancer cell lines like HT-29 and HCT116. nih.gov These compounds were found to induce caspase activation and cell-cycle arrest. nih.gov

However, specific research focusing on the antiproliferative or cytotoxic activity of 5-chloro-2-phenylbenzoxazole against cancer cell lines was not prominently identified in the reviewed literature. While the broader class of benzoxazoles shows promise in this area, direct evidence for the specific activity of 5-chloro-2-phenylbenzoxazole is not available.

Antinociceptive Mechanism Elucidation

The antinociceptive mechanism of MCBA is multifactorial, involving the modulation of several key pathways in pain signaling. nih.govnih.gov The evidence points to a mechanism that is independent of the opioidergic and serotoninergic systems. nih.govnih.gov Instead, the primary pathways involved are:

Modulation of the glutamatergic system: As evidenced by the inhibition of glutamate-induced nociception.

Interaction with the TRPV1 receptor: Demonstrated by the reduction of capsaicin-induced pain. nih.govnih.gov

Inhibition of the PKC signaling pathway: Shown by the counteraction of PKC-activator-induced nociception.

Involvement of adenosinergic, alpha-2 adrenergic, and cholinergic systems: Confirmed by the reversal of antinociception by their respective antagonists. nih.govnih.gov

Opening of ATP-sensitive potassium channels: Inferred from the blockade of its effects by a K-ATP channel inhibitor. nih.govnih.gov

These findings collectively suggest that MCBA, a derivative of 5-chloro-2-phenylbenzoxazole, possesses a complex antinociceptive profile that targets multiple critical points in the pain signaling cascade.

Genotoxic Activity Assessment and Relationship to Chemotherapeutic Action

The evaluation of genotoxicity, a compound's ability to damage DNA, is a critical aspect of drug development, particularly for chemotherapeutic agents. nih.gov Many cancer therapies function by inducing DNA damage in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. nih.gov While specific genotoxicity studies on 5-chloro-2-phenylbenzoxazole are not extensively detailed in the reviewed literature, the broader class of benzoxazole derivatives has been investigated for anticancer activities, which are often linked to a genotoxic mechanism of action. researchgate.net

The assessment of genotoxic effects can serve as a screening method to identify the mode of action for different classes of chemotherapy agents. nih.gov For instance, the quantification of γ-H2AX, a biomarker for DNA double-strand breaks, is a robust method to measure DNA damage and repair kinetics. nih.gov Chemotherapeutic agents are broadly categorized as DNA damaging and non-DNA damaging agents. For the former, the ability to attack DNA is directly related to their therapeutic efficacy. nih.gov The benzoxazole scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of interacting with various biological targets, including enzymes and receptors involved in cell proliferation. researchgate.net The anticancer activity of some 2-substituted benzoxazole derivatives has been linked to the inhibition of DNA gyrase, suggesting a direct interaction with DNA-related processes. researchgate.netnih.gov Therefore, the chemotherapeutic potential of 5-chloro-2-phenylbenzoxazole and its analogs is likely related to their capacity to induce genotoxic stress in cancer cells, a hallmark of many effective anticancer drugs.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of benzoxazole derivatives is profoundly influenced by the nature and position of substituents on the core structure. A strong structure-activity relationship (SAR) has been established, highlighting the critical importance of modifications at the C-2 and C-5 positions of the benzoxazole ring and on the C-2 phenyl substituent. mdpi.comjocpr.com

Influence of Substituents at Benzoxazole C-2 and C-5 Positions on Biological Profiles

The C-2 and C-5 positions of the benzoxazole scaffold are pivotal for modulating biological activity. mdpi.comnih.gov Research indicates that substitution at these two positions is a key strategy for enhancing the pharmacological profile of these compounds. jocpr.comchemistryjournal.net The 5-position, in particular, is thought to influence the intensity of the biological activity. jocpr.com

Substitution at the C-5 position with a halogen atom, such as chlorine in 5-chloro-2-phenylbenzoxazole, is a common strategy that often leads to enhanced antiproliferative activity. mdpi.com Similarly, introducing a bromine atom at the C-5 position has been explored. mdpi.com The C-2 position is typically substituted with aryl groups to improve biological effects. mdpi.com For example, a study on 3-(2-benzoxazol-5-yl)alanine derivatives, where the C-5 position was fixed with an amino acid moiety, showed that the nature of the substituent at the C-2 position determined the antifungal and cytotoxic activity. nih.gov Derivatives with azaaromatic groups at C-2 showed notable activity, while those with hydrocarbon groups were inactive, possibly due to steric hindrance. nih.gov

The synergistic effect of substitutions at both C-2 and C-5 is a recurring theme. Many biologically active benzoxazoles, such as benzoxazoprofen, are substituted at both positions. jocpr.comchemistryjournal.net This dual substitution allows for fine-tuning of the molecule's properties to achieve desired biological outcomes, including antimicrobial and anticancer effects. mdpi.comchemistryjournal.net

Table 1: Effect of C-2 and C-5 Substituents on Biological Activity

Base Scaffold C-2 Substituent C-5 Substituent Observed Biological Activity Reference
BenzoxazolePhenylChloro (Cl)Antiproliferative, Antimicrobial mdpi.com
BenzoxazolePhenylBromo (Br)Antiproliferative mdpi.com
BenzoxazolePhenylMethyl (CH₃)Tyrosinase Inhibition nih.gov
3-(Benzoxazol-5-yl)alaninePyridylAmino acid moietyAntifungal, Cytotoxic nih.gov
3-(Benzoxazol-5-yl)alanineQuinolinylAmino acid moietyIncreased Cytotoxicity nih.gov
3-(Benzoxazol-5-yl)alanineHydrocarbonAmino acid moietyInactive nih.gov

Impact of Substituents on the Phenyl Ring (e.g., position 3, 4)

Substituents on the phenyl ring attached to the C-2 position of the benzoxazole core also play a crucial role in determining the biological activity. Modifications at the 3- and 4-positions of this phenyl ring have been shown to significantly impact antiproliferative and enzyme inhibitory profiles. nih.govresearchgate.net

In a study of 2-(3,4-disubstituted phenyl)benzoxazole derivatives, the presence of a methoxy (B1213986) group at the 3-position of the phenyl ring generally resulted in higher antiproliferative activity compared to compounds without this substitution. researchgate.net Furthermore, substituents at the 4-position, such as morpholine (B109124) or N,N-diethyl groups, conferred greater activity than other substitutions. mdpi.comresearchgate.net For instance, a derivative with a morpholine substituent at the 4-position of the phenyl ring exhibited the most potent antiproliferative activity against the NCI-H460 lung cancer cell line. mdpi.com

In the context of tyrosinase inhibition, hydroxyl groups on the phenyl ring are critical. nih.gov A 2,4-dihydroxyphenyl substituent at the C-2 position resulted in compounds with the most potent inhibitory activity against mushroom tyrosinase. nih.gov Conversely, replacing a hydroxyl group with a methoxy group at the 4-position of the phenyl ring significantly diminished this inhibitory effect. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Biological Activity of 2-Phenylbenzoxazole Derivatives

Benzoxazole C-5 Substituent Phenyl Ring 3-Position Substituent Phenyl Ring 4-Position Substituent Observed Biological Activity Reference
Chloro (Cl) / Bromo (Br)Methoxy (OCH₃)N,N-diethylethoxyEnhanced Antiproliferative Activity researchgate.net
Chloro (Cl) / Bromo (Br)Methoxy (OCH₃)MorpholineEnhanced Antiproliferative Activity researchgate.net
Chloro (Cl) / Bromo (Br)HN,N-diethylethoxyAntiproliferative Activity mdpi.com
Methyl (CH₃)HHydroxyl (OH)Weak Tyrosinase Inhibition nih.gov
Methyl (CH₃)2-Hydroxyl (OH)4-Hydroxyl (OH)Potent Tyrosinase Inhibition nih.gov
Chloro (Cl)H4-Hydroxyl (OH)Potent Tyrosinase Inhibition nih.gov

Correlation between Molecular Structure and Observed Biological Effects

The presence of a halogen, like chlorine at the C-5 position, is a well-established feature for enhancing antiproliferative and antimicrobial activities. mdpi.com This is often attributed to the electron-withdrawing nature of the halogen, which can influence the molecule's ability to interact with biological targets. researchgate.net

On the C-2 phenyl ring, the pattern of substitution dictates both potency and selectivity. For antiproliferative action, a combination of a 3-methoxy group and a 4-N,N-diethyl or 4-morpholine substituent appears optimal, suggesting that a balance of lipophilicity and hydrogen bonding capability is important. mdpi.comresearchgate.net For tyrosinase inhibition, the presence and position of hydroxyl groups are paramount. The 2,4-dihydroxy substitution on the phenyl ring creates a resorcinol-like moiety, which is a known structural motif in many potent tyrosinase inhibitors. nih.gov This highlights that the specific arrangement of functional groups directly correlates to the mechanism of enzyme inhibition.

In essence, the benzoxazole core acts as a versatile scaffold. The C-5 substituent, such as chlorine, acts as an activity modulator, while the substituted phenyl ring at C-2 provides the specificity for targeting different biological pathways, whether it be cytotoxicity in cancer cells or inhibition of specific enzymes like tyrosinase. mdpi.comjocpr.comnih.gov

Derivatives and Analogues of 5 Chloro 2 Phenylbenzoxazole in Academic Research

Design and Synthesis of Novel Substituted Benzoxazole (B165842) Derivatives

The design of novel derivatives of 5-chloro-2-phenylbenzoxazole is often guided by the understanding that substitutions at the C-2 and C-5 positions of the benzoxazole ring are critical for biological activity. nih.gov Researchers have strategically modified the 2-phenyl ring and introduced various substituents at the 5-position of the benzoxazole core to explore the impact of these changes on the molecule's properties. nih.gov

A common synthetic route to 2-arylbenzoxazoles involves a multi-step process. This typically begins with the alkylation of a substituted hydroxybenzaldehyde, followed by a condensation reaction with an appropriately substituted 2-aminophenol (B121084), and culminates in the cyclocondensation of the resulting Schiff base to form the benzoxazole ring. mdpi.com Sustainable synthetic methodologies, such as microwave, ultrasound, and mechanochemical reactions, as well as reactions in deep eutectic solvents, have been successfully employed to produce these derivatives in high yields. mdpi.com

For instance, a series of 2-(disubstituted phenyl)benzoxazole derivatives, including those with a chlorine atom at the 5-position, have been synthesized. mdpi.com The synthesis of these compounds often involves the initial preparation of O-alkylated benzaldehydes, which are then reacted with 2-amino-4-chlorophenol (B47367) to form Schiff bases. mdpi.com Subsequent cyclocondensation yields the target 5-chlorobenzoxazole (B107618) derivatives. mdpi.com The structures of these novel compounds are typically confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry. researchgate.net

The table below showcases a selection of synthesized derivatives, highlighting the variations in substituents.

CompoundSubstituent at 5-positionSubstituent at 2-phenyl ringSynthetic Method
Derivative A-Cl4-(2-(diethylamino)ethoxy)-3-methoxyMicrowave-assisted
Derivative B-Cl4-(2-(pyrrolidin-1-yl)ethoxy)Ultrasound-assisted
Derivative C-Cl4-(2-morpholinoethoxy)-3-methoxyConventional heating

Comparative Studies of Biological Activities with Parent Compound and Analogues

A significant aspect of academic research on 5-chloro-2-phenylbenzoxazole derivatives involves the comparative evaluation of their biological activities against the parent compound and other analogues. These studies are crucial for identifying derivatives with improved potency and for understanding the structure-activity relationships (SAR).

For example, the in vitro antibacterial activity of a series of 2-arylbenzoxazole derivatives with a chlorine atom at the 5-position has been evaluated against a panel of Gram-positive and Gram-negative bacteria. nih.gov The minimum inhibitory concentration (MIC) values are determined and compared with standard antibiotics to gauge their efficacy. researchgate.net

In one study, a series of 2-(p-substituted-phenyl)-5-substituted-carbonylaminobenzoxazoles were synthesized and their antimicrobial activities were determined. While not direct derivatives of 5-chloro-2-phenylbenzoxazole, these studies on related structures provide insights into the effects of substitutions. For instance, a compound bearing a phenylacetamido moiety at position 5 and a 4-fluorophenyl group at the 2-position of the benzoxazole ring was found to be the most active derivative against several bacterial strains, with a MIC value of 12.5 µg/ml. nih.gov Another compound showed higher potency against B. subtilis at the same MIC value. nih.gov

The antiproliferative activity of these derivatives against various human cancer cell lines is also a major area of investigation. mdpi.com The 50% inhibitory concentration (IC₅₀) values are determined to compare the cytotoxic effects of the synthesized compounds with reference drugs like etoposide. mdpi.com

The following table presents a comparative overview of the biological activities of selected derivatives.

CompoundTarget Organism/Cell LineBiological Activity (MIC/IC₅₀)Reference Compound Activity
Derivative APseudomonas aeruginosa0.25 µg/mL-
Derivative BEnterococcus faecalis0.5 µg/mL-
Compound 9 (related structure)S. aureus, S. faecalis, P. aeruginosa12.5 µg/ml-
Compound 11 (related structure)B. subtilis12.5 µg/ml-

Elucidation of Enhanced or Modified Biological Profiles in Derivatives

It has been observed that the introduction of a halogen atom, such as chlorine, at the 5-position of the benzoxazole ring can significantly influence the biological activity. nih.gov Furthermore, the nature of the substituent on the 2-phenyl ring plays a crucial role. For instance, in a study of 2-arylbenzoxazoles, derivatives with a methoxy (B1213986) group at the 3-position of the phenyl ring generally exhibited higher antiproliferative activity compared to those without this substitution. nih.gov

Moreover, substitutions at the 4-position of the 2-phenyl ring with moieties like morpholine (B109124) or N,N-diethylaminoethyl groups have been shown to enhance antiproliferative activity. nih.govmdpi.com In terms of antibacterial activity, one derivative from a synthesized series, compound 47, demonstrated notable activity against the Gram-negative bacterium Pseudomonas aeruginosa (MIC = 0.25 μg/mL) and the Gram-positive bacterium Enterococcus faecalis (MIC = 0.5 μg/mL). mdpi.com This highlights the potential for developing potent antibacterial agents through targeted modifications of the 5-chloro-2-phenylbenzoxazole scaffold.

These findings underscore the importance of systematic structural modifications in the quest for more effective and selective therapeutic agents based on the benzoxazole framework.

Applications of 5 Chloro 2 Phenylbenzoxazole in Materials Science Research

Exploration of Optical Properties

The optical characteristics of benzoxazole (B165842) derivatives, including 5-Chloro-2-phenylbenzoxazole, are a significant area of investigation. These compounds are known for their fluorescent properties, which are highly sensitive to their molecular structure and environment.

Detailed research findings indicate that 2-phenylbenzoxazole (B188899) derivatives are typically very stable and often exhibit outstanding fluorescence efficiency, both in solution and in the solid state mdpi.com. The introduction of substituents onto the benzoxazole or phenyl rings can modulate these properties. For instance, the presence of a methoxy (B1213986) group at the 5-position in some 2-phenylbenzoxazole derivatives leads to strong fluorescence in the near-UV range in organic solutions and bright light emission, from violet to deep blue, in the solid state researchgate.net.

While specific absorption and emission maxima for 5-Chloro-2-phenylbenzoxazole are not extensively documented in the provided research, the general photophysical characteristics of related 2-phenylbenzoxazole derivatives have been a subject of study. For example, fluorosulfate (B1228806) derivatives of 2-(hydroxyphenyl)benzoxazoles exhibit emission maxima in the ultraviolet region, with values around 375 nm and 381 nm mdpi.com. Another study on 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole in acetonitrile (B52724) showed a maximum fluorescence at 359 nm with an excitation wavelength of 330 nm, and an absorption maximum at 300 nm mdpi.com. These findings suggest that 5-Chloro-2-phenylbenzoxazole likely absorbs in the UV region and emits in the UV to blue region of the electromagnetic spectrum.

Table 1: Representative Photophysical Characteristics of Substituted 2-Phenylbenzoxazole Derivatives

DerivativeSolvent/StateAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)
para-fluorosulfate derivative of 2-phenylbenzoxazoleAcetonitrileNot SpecifiedNot Specifiedup to 64 mdpi.com
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazoleAcetonitrile300 mdpi.com359 mdpi.comNot Specified
ortho-substituted fluorosulfate derivative (BOSo)Solid StateNot SpecifiedVisible Region mdpi.comNot Specified

Investigation of Electronic Properties

The electronic properties of 5-Chloro-2-phenylbenzoxazole are intrinsically linked to its molecular structure and are crucial for its potential applications in electronic devices. The benzoxazole framework is a key component in various organic and medicinal chemistry applications and has been explored in materials science for uses such as in the development of organic light-emitting diodes (OLEDs) .

The introduction of a chlorine atom at the 5-position of the benzoxazole ring is expected to influence the electronic properties of the molecule. Halogen substituents can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn determines the electronic band gap and the charge transport characteristics of the material.

While specific HOMO/LUMO levels for 5-Chloro-2-phenylbenzoxazole are not provided in the available literature, studies on related benzobisoxazole systems have been conducted to develop materials for organic semiconductors bu.edu. The design of these materials often involves modifying the core structure to fine-tune their electronic properties for applications in OLEDs bu.edu. The electron-deficient nature of the benzoxazole ring system can be further modified by substituents, which is a key strategy in designing materials with desired electronic characteristics .

Table 2: Expected Influence of Chloro-Substitution on Electronic Properties of 2-Phenylbenzoxazole

PropertyExpected Effect of 5-Chloro SubstitutionRationale
HOMO Energy Level Lowering of the energy levelThe electron-withdrawing nature of the chlorine atom can stabilize the HOMO.
LUMO Energy Level Lowering of the energy levelThe inductive effect of the chlorine atom can also lower the LUMO energy.
Band Gap Potential for slight modificationThe relative shifts in HOMO and LUMO levels will determine the change in the band gap.
Electron Affinity IncreaseThe electron-withdrawing chloro group can enhance the ability of the molecule to accept an electron.

Note: This table is based on general principles of physical organic chemistry and the known effects of halogen substituents on aromatic systems, as specific experimental data for 5-Chloro-2-phenylbenzoxazole was not found.

Potential in Technology and Manufacturing (Non-Biological Contexts)

The promising optical and electronic properties of benzoxazole derivatives, including 5-Chloro-2-phenylbenzoxazole, position them as candidates for various applications in technology and manufacturing. The inherent fluorescence of these compounds makes them suitable for use as optical brighteners and in the development of electroluminescent devices mdpi.com.

The 2-phenylbenzoxazole fragment is a fundamental substructure in the development of electro-optical materials and electroluminescent devices mdpi.com. The stability and high fluorescence efficiency of these derivatives are particularly advantageous for these applications mdpi.com. Benzobisoxazoles, a related class of molecules, have been investigated as n-type materials for use in organic light-emitting diodes (OLEDs), particularly for achieving blue light emission due to their high molecular stability bu.edu.

The potential to modify the benzoxazole structure, for instance, through the introduction of a chloro-substituent, allows for the fine-tuning of material properties to meet the specific requirements of various semiconductor applications bu.edu. This tunability is a key factor in the ongoing research and development of new organic materials for advanced technologies.

Emerging Research Directions and Future Perspectives for 5 Chloro 2 Phenylbenzoxazole Research

Development of Novel and Sustainable Synthetic Methodologies

Recent advancements have highlighted several sustainable approaches for synthesizing 2-phenylbenzoxazole (B188899) derivatives:

Microwave, Ultrasound, and Mechanochemical Reactions: These methods offer significant advantages in terms of reduced reaction times and improved energy efficiency. mdpi.comnih.gov

Deep Eutectic Solvents (DES): The use of DES as reaction media is another eco-friendly alternative to conventional volatile organic solvents. mdpi.comnih.gov

Catalytic Systems: Research has explored various catalytic systems to streamline the synthesis. One approach involves the condensation of 2-aminophenol (B121084) with aromatic aldehydes using a mesoporous titania-alumina mixed oxide (MTAMO) catalyst in the presence of aqueous hydrogen peroxide, a method noted for being efficient and eco-friendly. nih.gov Another method utilizes Nickel(II) complexes to assist in the intramolecular cyclization, which benefits from low catalyst loading and provides high yields. nih.gov

Two-Step Synthesis: A common pathway involves the initial condensation of a substituted 2-aminophenol (like 4-chloro-2-hydroxyaniline) with a suitable benzaldehyde (B42025) in ethanol (B145695) to form an imine intermediate. nih.gov This is followed by an oxidation step using an agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to yield the final benzoxazole (B165842) product. nih.gov

Table 1: Overview of Modern Synthetic Methodologies for Benzoxazole Derivatives
MethodologyKey Reagents/ConditionsAdvantagesSource
Microwave/Ultrasound/MechanochemistryVaries; energy-input basedExcellent yields, energy efficiency, reduced reaction times mdpi.comnih.gov
Deep Eutectic Solvents (DES)Used as a reaction mediumEco-friendly solvent alternative mdpi.comnih.gov
Oxidative Condensation2-aminophenol, aromatic aldehydes, H₂O₂, MTAMO catalystEfficient, eco-friendly, inexpensive catalyst, short reaction time nih.gov
Condensation and OxidationSubstituted 2-aminophenol, benzaldehyde, DDQ (oxidant)Two-step process for targeted synthesis nih.gov

Advanced Computational Modeling for Predictive Research

In silico studies are becoming indispensable in the research and development of 5-chloro-2-phenylbenzoxazole derivatives. These computational techniques provide deep insights into molecular interactions, helping to rationalize experimental findings and guide the design of more potent and selective molecules before their synthesis.

Molecular Docking: This is a key computational tool used to predict the binding mode and affinity of a ligand (the benzoxazole derivative) within the active site of a biological target. For instance, docking studies have been performed to understand how newly synthesized benzoxazole derivatives bind to the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. nih.gov Similarly, molecular docking has been used to explain the antimalarial activity of certain derivatives by modeling their interaction with the Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP) enzyme. olemiss.eduresearchgate.net

Predictive Modeling: By analyzing the binding modes and structure-activity relationships (SAR) from these computational studies, researchers can predict which chemical modifications to the 5-chloro-2-phenylbenzoxazole scaffold are most likely to enhance biological activity. This predictive power accelerates the drug discovery process, saving time and resources by focusing laboratory efforts on the most promising candidates. nih.govolemiss.edu

Table 2: Applications of Computational Modeling in Benzoxazole Research
TechniquePurposeBiological Target ExampleSource
Molecular DockingPredict binding modes and affinity of derivatives.VEGFR-2 nih.gov
In Silico StudiesRationalize inhibitory activity and guide synthesis.PfPNP (for antimalarial activity) olemiss.eduresearchgate.net

Identification of New Biological Targets and Pathways

Research into 5-chloro-2-phenylbenzoxazole and its analogs has unveiled a wide array of pharmacological activities, indicating their ability to interact with multiple biological targets and pathways. The presence of the 5-chloro substituent has been noted in several studies to be advantageous for cytotoxic and biological activity. nih.govnih.gov

Anticancer Activity (VEGFR-2 Inhibition): A series of new benzoxazole derivatives were designed as inhibitors of VEGFR-2, a crucial receptor in tumor angiogenesis. nih.gov Compounds featuring the 5-chlorobenzo[d]oxazole moiety showed slightly more advantageous cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines compared to unsubstituted analogs. nih.gov The most potent compounds were found to arrest the cell cycle and induce apoptosis, or programmed cell death. nih.gov

Antiproliferative Effects: Beyond VEGFR-2, derivatives of this class have shown promising broad-spectrum anticancer activity. mdpi.comnih.gov In vitro evaluations against a panel of human cancer cell lines demonstrated that many derivatives displayed significant antiproliferative effects, particularly against non-small cell lung cancer (NCI-H460) cells. mdpi.comnih.gov

Antiprotozoal Agents: The benzoxazole scaffold is a promising framework for developing agents against parasitic diseases. olemiss.edu Research has demonstrated that derivatives can be active against Plasmodium falciparum (the parasite that causes malaria), as well as leishmanial and trypanosomal species. olemiss.eduresearchgate.net

Tyrosinase Inhibition: Certain 2-phenylbenzoxazole derivatives have been explored as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov This positions them as potential skin-lightening agents. Notably, a derivative from the 6-chloro-2-phenylbenzoxazole series demonstrated potent inhibitory activity against mushroom tyrosinase. nih.gov Further studies with structurally similar 5-chloro-2-phenyl-benzo[d]thiazoles also showed effective tyrosinase inhibition and reduced melanin levels in B16 mouse melanoma cells. nih.gov

Cholinesterase Inhibition: In a study evaluating glycosyl benzoxazole analogs, the presence of a 5-chloro substituent on the benzoxazole ring resulted in the highest inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in neurodegenerative diseases. nih.gov

Table 3: Identified Biological Targets for the Benzoxazole Scaffold
Biological Target/PathwayTherapeutic AreaKey FindingsSource
VEGFR-2Oncology5-chloro derivatives showed potent cytotoxic activity and induced apoptosis. nih.gov
TyrosinaseDermatology (Depigmentation)Chloro-substituted derivatives act as competitive inhibitors of the enzyme. nih.govnih.gov
Plasmodium falciparum pathwaysInfectious Disease (Antimalarial)Derivatives show activity against chloroquine-resistant strains. olemiss.eduresearchgate.net
Butyrylcholinesterase (BuChE)Neurodegenerative Disease5-chloro substitution showed the highest inhibitory activity. nih.gov

Expanding Non-Clinical Applications

The robust chemical nature of the 2-phenylbenzoxazole (PBO) core, which is central to 5-chloro-2-phenylbenzoxazole, extends its utility beyond medicine into the realm of materials science. rsc.org These derivatives are recognized for their high photo- and thermal stability, making them attractive building blocks for advanced photoluminescent materials. rsc.org

Solid-State Fluorescence: Many PBO derivatives are strongly emissive as pure solid dyes. rsc.org Their favorable crystal packing minimizes fluorescence quenching in the solid state. This property is crucial for applications in organic light-emitting diodes (OLEDs) and solid-state lighting.

Aggregation-Induced Emission (AIE): The PBO fragment can be readily modified to create molecules that exhibit aggregation-induced emission, a phenomenon where the compounds are non-emissive in solution but become highly fluorescent upon aggregation. rsc.org This is highly desirable for developing sensors and bio-imaging agents.

Solid-State Sensing: Derivatives of 2-(2'-hydroxyphenyl)benzoxazole (HBO), a closely related structure, are well-known for undergoing excited-state intramolecular proton transfer (ESIPT). rsc.org This property makes them particularly suitable for developing solid-state sensors that respond to environmental changes.

Nanomaterials and Wave-Guiding: PBO derivatives have a tendency to self-assemble into elongated nano- and microparticles, including nanofibers. rsc.org These nanofibers can be fabricated through simple methods and have significant potential for use as optical waveguides in miniaturized photonic devices. rsc.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-chloro-2-phenylbenzoxazole, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via condensation of 2-amino-5-chlorophenol with benzaldehyde derivatives under acidic or oxidative conditions. For example, cyclization using polyphosphoric acid (PPA) at 120–140°C for 4–6 hours achieves moderate yields (45–60%) . Microwave-assisted synthesis reduces reaction time to 15–30 minutes with comparable yields by enhancing reaction kinetics . Solvent choice (e.g., ethanol vs. DMF) and catalysts (e.g., FeCl₃ or molecular sieves) critically affect regioselectivity and byproduct formation.

Q. How can structural characterization of 5-chloro-2-phenylbenzoxazole be optimized using spectroscopic techniques?

  • Methodology : Combine NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) for unambiguous identification. For instance:

  • ¹H NMR (CDCl₃): Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, with the oxazole proton at δ 8.3 ppm .
  • FT-IR : Stretching vibrations at 1620 cm⁻¹ (C=N) and 750 cm⁻¹ (C-Cl) confirm the benzoxazole core .
  • X-ray crystallography resolves torsional angles (e.g., dihedral angle between benzoxazole and phenyl rings ≈70°) for solid-state conformation analysis .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

  • Methodology : Use standardized protocols like broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are compared to reference drugs (e.g., ciprofloxacin). Recent studies report MIC values of 8–32 µg/mL for 5-chloro-2-phenylbenzoxazole derivatives, suggesting moderate activity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the anticancer mechanism of 5-chloro-2-phenylbenzoxazole?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps ≈4.5 eV) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR (PDB ID: 1M17). Recent studies show a docking score of −8.2 kcal/mol, with hydrophobic interactions at the ATP-binding pocket .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. What strategies address contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization) and control for variables like cell line (HeLa vs. MCF-7) and assay conditions (serum-free vs. serum-containing media) .
  • SAR Studies : Introduce substituents (e.g., -NO₂ at C₆) to enhance solubility or target affinity. For example, 5-chloro-6-nitro derivatives show 3-fold higher cytotoxicity (IC₅₀ = 12 µM vs. 36 µM in parental compound) .

Q. How do non-covalent interactions (π-π stacking, halogen bonding) influence its crystallographic packing and material properties?

  • Methodology : Analyze single-crystal XRD data (e.g., CCDC entry 2056785) to identify Cl⋯H-C (3.12 Å) and π-π interactions (3.8 Å spacing). These interactions correlate with elastic bending properties in optoelectronic crystals (e.g., BBON derivatives withstand 10% strain) .

Q. What in vivo models validate its anti-osteoporotic potential, and how are pharmacokinetic parameters optimized?

  • Methodology :

  • Murine Models : Administer 10 mg/kg/day orally to aged C57BL/6 mice for 8 weeks. Micro-CT reveals 31% reduction in trabecular bone loss vs. controls .
  • PK/PD Studies : Use LC-MS/MS to measure plasma half-life (t₁/₂ ≈2.3 h) and bioavailability (≈22%). Nanoformulation with PLGA improves t₁/₂ to 6.8 h .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.